7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole
Brand Name: Vulcanchem
CAS No.: 7747-34-4
VCID: VC1973811
InChI: InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3
SMILES: CC12COCN1COC2
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole

CAS No.: 7747-34-4

Cat. No.: VC1973811

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole - 7747-34-4

Specification

CAS No. 7747-34-4
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole
Standard InChI InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3
Standard InChI Key YWIJBUYJSIQULU-UHFFFAOYSA-N
SMILES CC12COCN1COC2
Canonical SMILES CC12COCN1COC2

Introduction

Chemical Identification and Nomenclature

7A-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole represents a fascinating example of a bicyclic heterocyclic compound containing both nitrogen and oxygen atoms in its framework. This compound is registered in multiple chemical databases and is known by several systematic and alternative names that reflect its structural features and atomic arrangement.

Basic Identification Data

The compound is uniquely identified through various chemical identifiers that allow for its precise categorization and recognition within chemical databases and literature. These identifiers, presented in Table 1, provide essential reference points for researchers and manufacturers.

Table 1: Primary Chemical Identifiers

ParameterInformation
CAS Registry Number7747-34-4
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
InChIInChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3
InChIKeyYWIJBUYJSIQULU-UHFFFAOYSA-N
SMILESCC12COCN1COC2 (or O1CN2COCC2(C)C1)

This heterocyclic compound has been registered in chemical databases since 2005, with the most recent modification to its entry occurring in February 2025, indicating ongoing scientific interest in its properties and applications .

Nomenclature and Synonyms

The compound is recognized under several systematic and alternative names that reflect its structural features. These synonyms, listed in Table 2, demonstrate how the compound is referenced across different chemical contexts and literature sources.

Table 2: Synonyms and Alternative Names

SynonymType
7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazolePrimary name
1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-Systematic name
7a-methyldihydro-1H- oxazolo[3,4-c] oxazoleAlternative name
5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octaneAlternative name
Tetrahydro-7a-methyl-1H-oxazolo[3,4-c]-oxazoleAlternative name
7a-methyl-1,3,5,7-tetrahydrooxazolo[3,4-c]oxazoleAlternative name
MFCD24849117MDL number

The diversity of naming conventions reflects the compound's complex structure and its recognition across different chemical indexing systems and nomenclature traditions .

Structural Characteristics and Properties

The molecular architecture of 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole features a distinctive bicyclic framework incorporating both nitrogen and oxygen atoms, creating a heterocyclic system with unique chemical properties.

Structural Features

7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole possesses a bicyclic structure characterized by fused oxazole rings. The compound contains a nitrogen atom incorporated into the bicyclic framework, along with two ether linkages that form the dioxabicyclo system. A methyl group is attached at the 7a position, contributing to the compound's chemical behavior and reactivity .

This specific arrangement creates a rigid molecular structure that influences the compound's physical properties and potential interactions with biological systems. The bicyclic framework provides structural stability while the heteroatoms contribute to its potential for hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties

The compound exhibits several characteristic physical and chemical properties that define its behavior in various environments and applications. These properties, summarized in Table 3, provide essential insights for researchers and formulators working with this compound.

Table 3: Physical and Chemical Properties

PropertyValueReference
Physical StateNot specified in available data-
Boiling Point73°C (at 29 Torr pressure)
Density1.17±0.1 g/cm³ (Predicted)
pKa5.23±0.40 (Predicted)
Recommended Storage Temperature2-8°C

The presence of the nitrogen atom in the structure suggests that the compound possesses basic properties and can participate in hydrogen bonding, which would affect its solubility characteristics and reactivity patterns. The methyl substituent at the 7a position likely influences the steric environment and reactivity of the bicyclic system .

SupplierCatalog NumberPurityNote
Doron ScientificA436771Not specifiedAvailable in various quantities
BLDpharmNot specified97%Typically in stock
Fluorochem10-F37370997%Listed as discontinued
AmbeedA77229698%Mentioned in product listing
MT CHEMTECHNot specifiedNot specifiedListed in their catalog

The compound's availability from multiple suppliers suggests its utility in various research and development contexts, although some suppliers have discontinued their offerings .

Hazard StatementCodeDescription
H227Combustible liquid
H315Causes skin irritation
H317May cause an allergic skin reaction
H318Causes serious eye damage
H332Harmful if inhaled
H335May cause respiratory irritation
H402Harmful to aquatic life
H412Harmful to aquatic life with long lasting effects

These hazard classifications indicate that the compound requires careful handling to prevent health and environmental risks .

Precautionary Measures

To mitigate the risks associated with handling 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, several precautionary measures are recommended, including:

  • Use of appropriate personal protective equipment (PPE)

  • Handling in well-ventilated areas or under fume hoods

  • Avoiding contact with skin, eyes, and respiratory tract

  • Preventing release into the environment

  • Storage in tightly closed containers at recommended temperatures (2-8°C)

  • Keeping away from heat sources, sparks, and open flames

These precautions align with standard laboratory safety practices for handling hazardous chemicals and should be incorporated into standard operating procedures when working with this compound .

Related Compounds and Derivatives

Understanding the relationship between 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogs

The search results identify at least one closely related structural analog: (Tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol (CAS: 6542-37-6). This compound shares the same bicyclic framework but features a hydroxymethyl group instead of a methyl group at the 7a position .

This hydroxymethyl derivative is known by several trade names, including:

  • Oxaban E

  • Zoldine ZT (with variations ZT 40, ZT 65, ZT 100)

  • Bonding agent M 3

The presence of a hydroxyl group in this analog likely confers different reactivity patterns and physical properties compared to 7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, potentially enabling different applications .

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